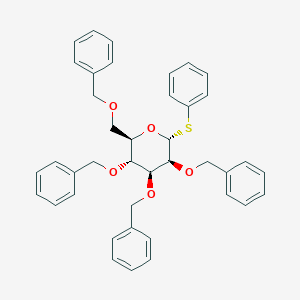
3-Amino-4-(trifluorometil)benzoato de metilo
Descripción general
Descripción
Methyl 3-amino-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H8F3NO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with an amino group, a trifluoromethyl group, and a methoxycarbonyl group
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-(trifluoromethyl)benzoate has several applications in scientific research:
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-4-(trifluoromethyl)benzoate typically involves multiple steps. One common method starts with the nitration of methyl 4-(trifluoromethyl)benzoate to introduce a nitro group. This is followed by reduction of the nitro group to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst . Another method involves the direct amination of methyl 4-(trifluoromethyl)benzoate using ammonia or an amine under suitable conditions .
Industrial Production Methods
Industrial production of Methyl 3-amino-4-(trifluoromethyl)benzoate may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-4-(trifluoromethyl)benzoate can undergo various chemical reactions, including:
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various nucleophiles such as halides, alcohols, or amines.
Major Products Formed
Oxidation: Methyl 3-nitro-4-(trifluoromethyl)benzoate.
Reduction: Methyl 3-amino-4-methylbenzoate.
Substitution: Products depend on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-(trifluoromethyl)benzoate depends on its specific application. In drug development, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target . The amino group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 4-(trifluoromethyl)benzoate: Lacks the amino group.
Methyl 3-amino-2-methoxy-4-(trifluoromethyl)benzoate: Contains an additional methoxy group.
Uniqueness
Methyl 3-amino-4-(trifluoromethyl)benzoate is unique due to the presence of both an amino group and a trifluoromethyl group on the benzene ring. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it valuable for various applications .
Propiedades
IUPAC Name |
methyl 3-amino-4-(trifluoromethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GESWYDYJQMSAOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40568331 | |
| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126541-82-0 | |
| Record name | Methyl 3-amino-4-(trifluoromethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40568331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-methylbenzoyl)amino]benzoic Acid](/img/structure/B170493.png)

![1-(Benzo[b]thiophen-2-yl)propan-1-amine](/img/structure/B170496.png)






![N-[2-(Prop-1-en-2-yl)phenyl]acetamide](/img/structure/B170523.png)


